2,5-Dihydroxypyridine

Content Navigation

Ensure synthetic and biocatalytic success with the correct 2,5-isomer. Substituting 2,3- or 2,6-isomers leads to zero enzymatic activity (NicX) and divergent reduction pathways, breaking routes to 5-ALA and 2,5-dichloropyridine. SMolecule provides high-purity 2,5-Dihydroxypyridine as the mandatory substrate and precursor.

- Enzymatic specificity: 100% conversion by NicX dioxygenase; other isomers yield 0%.

- Synthesis: Enables direct chlorination to 2,5-dichloropyridine (>93% yield, >99.6% purity) without diazotization.

- 5-ALA route: Tautomerism secures targeted hydrogenation to 2,5-piperidinedione, then hydrolysis to 5-ALA.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

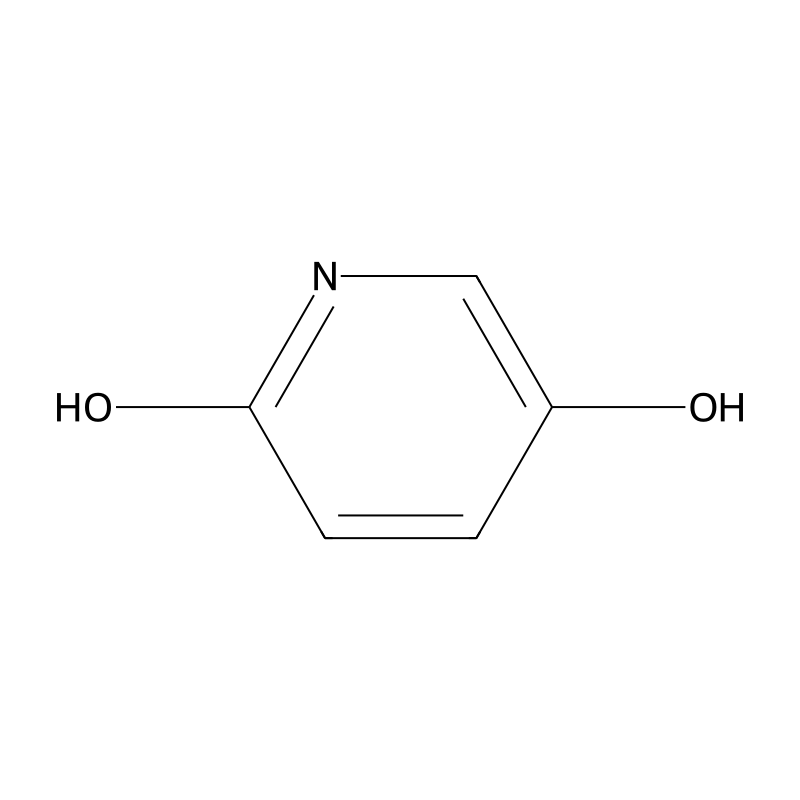

2,5-Dihydroxypyridine (CAS 5154-01-8), frequently existing in its tautomeric form 5-hydroxy-2-pyridone, is a specialized N-heterocyclic intermediate distinguished by its hydroxyl substitutions at the 2- and 5-positions. In industrial and biochemical procurement, it is prioritized as a structurally specific precursor for halogenated pyridines (such as 2,5-dichloropyridine) and complex aliphatic targets like 5-aminolevulinic acid (5-ALA). Furthermore, its specific electronic structure and pKa (~8.0) make it the exclusive natural substrate for specific non-heme iron dioxygenases in microbial pyridine degradation pathways, rendering it an indispensable standard for biocatalytic and environmental engineering workflows [1].

Research Fit

Substituting 2,5-dihydroxypyridine with closely related positional isomers, such as 2,3-dihydroxypyridine or 2,6-dihydroxypyridine, results in immediate process failure in both synthetic and biocatalytic applications. Enzymatically, ring-cleavage dioxygenases (e.g., NicX) exhibit absolute positional specificity; shifting the hydroxyl group from the 5-position to the 3- or 6-position drops catalytic conversion from 100% to zero, as the enzyme relies on the specific electron transfer from the 2,5-isomer to the Fe-coordinated dioxygen [1]. Synthetically, the specific lactam-lactim tautomeric equilibrium of the 2,5-isomer is strictly required for targeted palladium-catalyzed hydrogenation to 2,5-piperidinedione; alternative isomers undergo divergent reduction pathways, breaking the synthetic route to downstream targets like 5-aminolevulinic acid [2].

Substitution Risk

Absolute Substrate Specificity in Biocatalytic Ring-Cleavage Pathways

In biocatalytic pyridine ring degradation, 2,5-dihydroxypyridine serves as the exclusive substrate for NicX (2,5-dihydroxypyridine dioxygenase). Comparative enzymatic assays demonstrate that while 2,5-dihydroxypyridine undergoes rapid oxidative ring cleavage to N-formylmaleamic acid via a DHP•+-Fe(II)-O2•- intermediate, closely related analogs including 2,3-dihydroxypyridine, 2,4-dihydroxypyridine, and 2,6-dihydroxypyridine exhibit 0% catalytic conversion [1].

| Evidence Dimension | Catalytic ring-cleavage conversion by NicX dioxygenase |

| Target Compound Data | 100% specific cleavage (forms N-formylmaleamic acid) |

| Comparator Or Baseline | 2,3-DHP, 2,4-DHP, 2,6-DHP (0% conversion) |

| Quantified Difference | Absolute specificity (binary active vs. inactive) |

| Conditions | NicX enzymatic assay, Pseudomonas putida KT2440 model |

Essential for researchers engineering pyridine degradation pathways or standardizing NicX activity assays, where structural analogs cannot act as substitute substrates.

High-Yield Chlorination Precursor for 2,5-Dichloropyridine Manufacturing

2,5-Dihydroxypyridine is a highly efficient direct precursor for the synthesis of 2,5-dichloropyridine, a critical pharmaceutical and agrochemical intermediate. Industrial synthesis routes utilizing 2,5-dihydroxypyridine achieve product yields exceeding 93% with liquid phase purities of >99.6% following direct chlorination. This significantly outperforms alternative starting materials like 2-aminopyridine or 2-chloropyridine, which require more complex, multi-step diazotization-chlorination sequences with lower overall atom economy and higher waste generation[1].

| Evidence Dimension | Intermediate yield and purity in 2,5-dichloropyridine synthesis |

| Target Compound Data | >93.1% yield, >99.6% liquid phase purity |

| Comparator Or Baseline | Multi-step routes using 2-aminopyridine or 2-chloropyridine |

| Quantified Difference | Direct substitution eliminates multi-step diazotization, achieving >93% direct yield |

| Conditions | Chlorination of 2,5-dihydroxypyridine |

Procurement of 2,5-dihydroxypyridine directly streamlines the industrial manufacturing of 2,5-dichloropyridine, reducing step count and improving final purity.

Tautomer-Driven Hydrogenation for 5-Aminolevulinic Acid (5-ALA) Production

2,5-Dihydroxypyridine exhibits a stable lactam-lactim tautomeric equilibrium (predominantly existing as 5-hydroxy-2-pyridone), which enables specific downstream reductions not possible with non-tautomerizing analogs. When subjected to palladium-on-carbon (Pd/C) hydrogenation, 2,5-dihydroxypyridine is selectively converted to 2,5-piperidinedione, which upon HCl hydrolysis yields 5-aminolevulinic acid (5-ALA). This specific tautomeric reactivity makes it a structurally required precursor compared to 2,6-dihydroxypyridine, which undergoes different reduction pathways and cannot yield the 2,5-dione intermediate [1].

| Evidence Dimension | Selective hydrogenation to 2,5-piperidinedione |

| Target Compound Data | Direct conversion to 5-ALA precursor via Pd/C |

| Comparator Or Baseline | 2,6-dihydroxypyridine (forms divergent piperidine derivatives) |

| Quantified Difference | Exclusive structural pathway to 5-ALA |

| Conditions | Pd/C hydrogenation at 30°C followed by HCl hydrolysis |

Buyers targeting 5-ALA synthesis must procure 2,5-dihydroxypyridine to leverage its specific 5-hydroxy-2-pyridone tautomer for correct ring reduction and opening.

Biocatalytic Pyridine Degradation Assays

Due to its absolute substrate specificity for NicX (2,5-dihydroxypyridine dioxygenase), 2,5-dihydroxypyridine is the mandatory analytical standard and substrate for researchers studying microbial pyridine and nicotine degradation pathways (e.g., in Pseudomonas putida). It cannot be substituted by 2,3- or 2,6-isomers[1].

Industrial Synthesis of 2,5-Dichloropyridine

Used as a high-efficiency precursor in the agrochemical and pharmaceutical industries, 2,5-dihydroxypyridine undergoes direct chlorination to yield 2,5-dichloropyridine at >93% yield and >99.6% purity, bypassing the complex diazotization steps required when starting from 2-aminopyridine [2].

Precursor for 5-Aminolevulinic Acid (5-ALA) Production

Leveraging its specific lactam-lactim tautomerism, 2,5-dihydroxypyridine is utilized in the chemical synthesis of 5-ALA. Palladium-catalyzed hydrogenation specifically reduces the compound to 2,5-piperidinedione, which is subsequently hydrolyzed to form the high-value 5-ALA product [3].

Application Fit Matrix

References

- [1] ACS Publications, Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX, Inorganic Chemistry, 2022.

- [2] Patent CN109721529B, Simple preparation method of 2, 5-dichloropyridine, 2020.

- [3] iGEM Botchan Lab Tokyo, Converting 2,5-hydroxypyridine to 5-aminolevulinic acid, 2020.

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types